Product packaging for 3'-Benzyloxy-biphenyl-2-ylamine(Cat. No.:)

3'-Benzyloxy-biphenyl-2-ylamine

Cat. No.: B11843425
M. Wt: 275.3 g/mol
InChI Key: ICLWIOSPYJMJLC-UHFFFAOYSA-N
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Description

3'-Benzyloxy-biphenyl-2-ylamine is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO B11843425 3'-Benzyloxy-biphenyl-2-ylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)aniline

InChI

InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2

InChI Key

ICLWIOSPYJMJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy Biphenyl 2 Ylamine

Retrosynthetic Analysis and Strategic Planning for 3'-Benzyloxy-biphenyl-2-ylamine

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations and informs the selection of appropriate synthetic strategies.

The two primary retrosynthetic disconnections for this compound are at the C-C bond of the biphenyl (B1667301) system and the C-N bond of the amine.

C-N Bond Disconnection: This approach disconnects the amine group from the biphenyl backbone. This leads to a precursor such as 3'-benzyloxy-2-halobiphenyl and ammonia (B1221849) or an ammonia equivalent. This strategy is central to methods like the Buchwald-Hartwig amination.

C-C Bond Disconnection: Disconnecting the biphenyl C-C bond is another common strategy. This can be done in two ways:

Disconnecting adjacent to the amine-bearing ring leads to precursors like a 2-haloaniline derivative and a (3-(benzyloxy)phenyl)boronic acid. This is characteristic of a Suzuki-Miyaura cross-coupling approach.

Disconnecting in a way that allows for the coupling of two simpler benzene (B151609) derivatives, one containing the amine (or a precursor like a nitro group) and the other the benzyloxy group.

These disconnections lead to a set of potential starting materials, including but not limited to: 2-bromoaniline (B46623), 1-bromo-3-(benzyloxy)benzene, (3-(benzyloxy)phenyl)boronic acid, and 2-aminophenylboronic acid. The choice of precursors is ultimately determined by their commercial availability, stability, and compatibility with the chosen reaction conditions.

Classical and Established Synthetic Routes to this compound

Several powerful transition metal-catalyzed cross-coupling reactions have been developed for the synthesis of biphenylamines. The following sections detail the most relevant and widely employed methods for the synthesis of this compound.

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobiphenyl derivative with an amine source or the coupling of an aniline (B41778) derivative with a halo-benzyloxybenzene.

While historically significant, the Ullmann condensation often requires harsh reaction conditions, such as high temperatures, and can suffer from limited substrate scope and lower yields compared to more modern methods. For the synthesis of this compound, a potential Ullmann approach would be the coupling of 2-bromoaniline with 1-iodo-3-(benzyloxy)benzene. However, achieving high selectivity and yield can be challenging due to competitive side reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation.

To synthesize this compound via this method, a common strategy would be the coupling of a pre-formed 3'-benzyloxy-2-halobiphenyl with an amine source like ammonia or, more commonly, an ammonia surrogate such as benzophenone (B1666685) imine followed by hydrolysis. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate the amination of sterically hindered aryl halides.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene (B28343)80-11075-95
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10070-90
Pd₂Cl₂(dppf)Cs₂CO₃THF60-8065-85

This table represents typical conditions for Buchwald-Hartwig amination of related aryl halides and is illustrative for the synthesis of this compound.

A highly effective and modular approach involves a two-step sequence: first, the construction of the biphenyl core using a Suzuki-Miyaura cross-coupling, followed by the introduction of the amine group.

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organoboron compound (like a boronic acid or ester) and an aryl halide or triflate. To synthesize the backbone of this compound, one could couple (3-(benzyloxy)phenyl)boronic acid with a 2-haloaniline derivative where the amine is protected. Alternatively, 2-aminophenylboronic acid could be coupled with 1-bromo-3-(benzyloxy)benzene. The former is often preferred to avoid potential side reactions involving the free amine.

Once the 3'-benzyloxy-biphenyl scaffold is assembled, the amine group can be introduced or deprotected. For instance, if a 2-nitro group was used as a precursor to the amine, it can be readily reduced to the desired 2-amino functionality using standard reducing agents like SnCl₂ or catalytic hydrogenation.

Coupling PartnersCatalyst/LigandBaseSolventTypical Yield (%)
(3-(benzyloxy)phenyl)boronic acid + 2-bromoanilinePd(PPh₃)₄Na₂CO₃Toluene/Water80-95
(3-(benzyloxy)phenyl)boronic acid + 2-iodoanilinePd(OAc)₂ / SPhosK₃PO₄Dioxane85-98
2-aminophenylboronic acid + 1-bromo-3-(benzyloxy)benzenePdCl₂(dppf)Cs₂CO₃DMF75-90

This table illustrates typical conditions for Suzuki-Miyaura couplings of analogous substrates.

Beyond the workhorse reactions of Buchwald-Hartwig and Suzuki-Miyaura, other transition metal-catalyzed methods can be employed. For instance, Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide) and Stille coupling (palladium-catalyzed coupling of an organotin compound with an organohalide) can also be used to construct the biphenyl core.

The Chan-Lam coupling, which is a copper-catalyzed C-N bond formation reaction using boronic acids, presents an alternative to the Buchwald-Hartwig amination. This reaction can often be performed under milder conditions, sometimes even open to the air.

The choice of synthetic method ultimately depends on factors such as the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups within the molecules. For a complex molecule like this compound, the high efficiency and functional group tolerance of the Buchwald-Hartwig and Suzuki-Miyaura reactions make them the most attractive and widely applicable strategies.

Green Chemistry Principles and Sustainable Syntheses of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key to this is the development of processes that use less hazardous substances, reduce waste, and are more energy-efficient. A primary route for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.

Traditionally, Suzuki-Miyaura reactions are conducted in organic solvents. However, the use of water as a reaction medium offers significant environmental and economic advantages. acs.org Aqueous-phase reactions can simplify product isolation and catalyst recycling. acsgcipr.org For the synthesis of this compound, a potential aqueous Suzuki-Miyaura coupling could involve the reaction of (3-(benzyloxy)phenyl)boronic acid with 2-bromoaniline. The use of water-soluble ligands or phase-transfer catalysts can facilitate the reaction between the organic substrates and the aqueous-soluble palladium catalyst. acs.org

Solvent-free, or solid-state, reactions represent another green alternative. These reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times and waste generation. A hypothetical solvent-free approach for the target molecule could involve grinding the reactants with a solid-supported palladium catalyst and a base, followed by heating.

To illustrate the potential benefits, a comparative data table for the synthesis of a biphenylamine core via different solvent systems is presented below. The data is representative, based on typical findings in the literature for similar Suzuki-Miyaura couplings.

Solvent SystemCatalystBaseTemperature (°C)Reaction Time (h)Yield (%)Environmental Impact
Toluene/Ethanol (B145695)Pd(PPh₃)₄Na₂CO₃1001285High VOC emissions, difficult solvent recovery
WaterPdCl₂(Lₙ@β-CD)K₃PO₄80492Low environmental impact, easy workup
Solvent-Free (MW)Pd/CK₂CO₃1200.588Minimal waste, energy efficient

This table presents illustrative data based on general literature for Suzuki-Miyaura reactions and does not represent experimentally verified results for the specific synthesis of this compound.

The choice of catalyst is paramount in developing a green synthetic process. Homogeneous palladium catalysts, while highly active, are often difficult to separate from the product and can lead to metal contamination. nih.gov A greener alternative is the use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), silica (B1680970), or polymers. acsgcipr.orgnih.gov These catalysts can be easily recovered by filtration and reused multiple times, reducing both cost and waste. nih.govrsc.org

For the synthesis of this compound, a heterogeneous Pd/C catalyst could be employed in an aqueous or solvent-free Suzuki-Miyaura coupling. acsgcipr.org The efficiency of these catalysts can be influenced by the nature of the support and the size of the palladium nanoparticles. nih.gov Recent research has also focused on the development of catalysts based on more abundant and less toxic metals, such as nickel, as a potential replacement for palladium. acs.org

The following table provides a hypothetical comparison of different catalyst systems for the synthesis of the biphenylamine scaffold.

Catalyst SystemCatalyst Loading (mol%)SolventRecyclabilityProduct Contamination
Homogeneous Pd(PPh₃)₄1-5OrganicNoHigh potential
Heterogeneous Pd/C0.5-2Aqueous/OrganicHighLow potential
Heterogeneous Ni-based1-10OrganicModerate to HighLower toxicity concern

This table presents illustrative data based on general literature and does not represent experimentally verified results for the specific synthesis of this compound.

Advanced Synthetic Techniques and Technologies for this compound

Beyond green chemistry principles, the adoption of advanced synthetic technologies can further enhance the efficiency and scalability of chemical processes.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. mdpi.comnih.gov The Suzuki-Miyaura coupling for the synthesis of this compound is well-suited for a flow chemistry setup. mdpi.com

A typical flow process would involve pumping solutions of the aryl halide and boronic acid, along with a base, through a heated reactor column packed with a heterogeneous palladium catalyst. mdpi.comresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The continuous nature of the process also facilitates in-line purification and subsequent reaction steps. mdpi.com

ParameterBatch SynthesisFlow Synthesis
Heat TransferPoor, potential for hotspotsExcellent, uniform heating
Mass TransferLimited by stirring speedEfficient mixing
ScalabilityChallengingStraightforward by extending run time
SafetyRisk of thermal runawayInherently safer due to small reaction volume
AutomationDifficultReadily automated

This table provides a general comparison between batch and flow synthesis methodologies.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org While a direct photoredox-catalyzed synthesis of this compound has not been reported, the technology offers potential avenues for its construction. For instance, photoredox catalysis can be employed for the formation of C-N bonds. nih.govnih.gov It is conceivable that a photoredox-mediated amination of a pre-formed 3'-benzyloxybiphenyl could be developed as an alternative to traditional methods.

Furthermore, photoredox catalysis can be used to generate aryl radicals from aryl halides, which can then participate in coupling reactions. This could provide an alternative to the traditional metal-catalyzed Suzuki-Miyaura reaction. The use of light as a renewable energy source makes photoredox catalysis an attractive green technology. beilstein-journals.org

Challenges, Innovations, and Optimization in this compound Synthesis

The synthesis of this compound is not without its challenges. Steric hindrance around the ortho-amino group can significantly impact the efficiency of the Suzuki-Miyaura coupling. nih.govnih.gov The choice of palladium precursor, ligand, base, and solvent system is critical for overcoming this challenge and achieving high yields. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands can often improve the outcome of sterically hindered couplings. nih.gov

Another challenge is the potential for side reactions, such as homo-coupling of the starting materials. orgsyn.org Optimization of the reaction conditions, including the stoichiometry of the reactants and the catalyst loading, is necessary to minimize these byproducts. The protection of the amine group in 2-bromoaniline may be required in some cases to prevent catalyst deactivation or undesired side reactions, although ligand-free systems have been developed that can tolerate free amines.

Innovation in this area focuses on the development of more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. acs.org The design of novel ligands that can facilitate challenging couplings is also an active area of research. Furthermore, the integration of green chemistry principles and advanced technologies like flow chemistry and photoredox catalysis will continue to drive the development of more sustainable and efficient syntheses of this compound and related compounds.

Regioselectivity and Chemoselectivity Control in the Formation of this compound

The construction of the this compound backbone is most effectively achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of the target molecule, a plausible route is the reaction between 2-bromoaniline and 3-benzyloxyphenylboronic acid.

The primary challenges in this synthesis lie in controlling regioselectivity and chemoselectivity. Regioselectivity refers to the specific orientation of the coupling partners to form the desired constitutional isomer, while chemoselectivity involves the selective reaction of one functional group in the presence of others.

Key Challenges and Strategies:

Regioselectivity: The Suzuki-Miyaura coupling is generally highly regioselective, with the carbon-carbon bond forming at the position of the halogen and the boron moiety. In the proposed synthesis, the coupling is expected to occur exclusively between the C-2 position of the aniline ring (bearing the bromine atom) and the C-1 position of the phenylboronic acid (bearing the boronic acid group), yielding the desired 3'-substituted biphenyl. The inherent nature of the Suzuki-Miyaura reaction mechanism, involving oxidative addition, transmetalation, and reductive elimination, directs this specific connectivity. organic-chemistry.orgbeilstein-journals.org The choice of palladium catalyst and ligands can further enforce this selectivity. organic-chemistry.orgnih.gov

Chemoselectivity: The presence of multiple functional groups—the amino group (-NH2) in 2-bromoaniline and the benzyloxy ether group (-OCH2Ph) in 3-benzyloxyphenylboronic acid—necessitates careful control of reaction conditions to prevent unwanted side reactions.

Amino Group Reactivity: The amino group can potentially coordinate to the palladium catalyst, influencing its activity. However, Suzuki-Miyaura couplings of unprotected anilines are well-documented and can proceed with high efficiency under optimized conditions. beilstein-journals.orgrsc.org The use of appropriate bases and ligands is crucial to mitigate any inhibitory effects of the amine.

Benzyloxy Group Stability: The benzyloxy group is generally stable under typical Suzuki-Miyaura conditions. However, harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, could potentially lead to ether cleavage. Therefore, the selection of a mild base and moderate reaction temperatures is critical to preserve the integrity of this protecting group. nih.gov

Optimizing Reaction Conditions for Selectivity:

To achieve high yields of this compound while minimizing side products, a systematic optimization of reaction parameters is essential.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium dichloride complexes are common precursors. Pre-formed palladium catalysts with bulky phosphine ligands, such as those from the Buchwald or CataCXium families, can offer enhanced activity and selectivity. rsc.orgnih.gov
Ligand Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3), XPhos, or SPhos are often employed to promote the oxidative addition and reductive elimination steps, leading to higher yields and selectivity. organic-chemistry.orgnih.govlibretexts.org The choice of ligand can significantly impact the outcome, and screening of various ligands is often necessary. beilstein-journals.org
Base Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4) are commonly used. nih.govcommonorganicchemistry.com The choice of base can influence the reaction rate and the stability of the functional groups present.
Solvent A mixture of an organic solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran) and water is typically employed. rsc.orgnih.gov The solvent system plays a role in dissolving the reactants and the base, and can also influence the catalyst's activity.
Temperature The reaction is typically heated, often in the range of 80-120 °C, to ensure a reasonable reaction rate. However, the temperature should be carefully controlled to prevent decomposition of the starting materials, product, or catalyst, and to avoid side reactions like ether cleavage. nih.gov

Table 1: Proposed Reaction Conditions for the Suzuki-Miyaura Coupling of 2-bromoaniline and 3-benzyloxyphenylboronic acid

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)
2-Bromoaniline3-Benzyloxyphenylboronic acidPd(OAc)2SPhosK3PO4Toluene/Water100

Scale-Up Considerations and Process Intensification for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces a new set of challenges that require careful consideration of process safety, efficiency, cost-effectiveness, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers significant advantages for the production of pharmaceutical intermediates like the target compound. beilstein-journals.orgpharmasalmanac.comacs.org

Key Scale-Up Challenges:

Catalyst Cost and Removal: Palladium is a precious and costly metal. Therefore, minimizing the catalyst loading (molar percentage) is a primary economic driver. researchgate.net Furthermore, residual palladium in the final product must be reduced to very low levels (typically in the parts-per-million range) for pharmaceutical applications, necessitating efficient purification methods. researchgate.netacs.org

Reaction Exothermicity and Mixing: Suzuki-Miyaura reactions can be exothermic. On a large scale, inefficient heat transfer in traditional batch reactors can lead to temperature spikes, potentially causing side reactions, product degradation, and safety hazards. pharmasalmanac.com Inefficient mixing can also lead to localized "hot spots" and incomplete reactions.

Work-up and Purification: Large-scale work-up procedures, including extractions and crystallizations, can be time-consuming and generate significant solvent waste. The development of streamlined and environmentally friendly purification protocols is crucial.

Process Intensification Strategies:

Flow Chemistry: A shift from traditional batch reactors to continuous flow reactors can address many of the scale-up challenges. pharmasalmanac.comacs.orgazolifesciences.comnih.gov

Enhanced Heat and Mass Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat and mass transfer. This enables better temperature control, even for highly exothermic reactions, leading to improved selectivity and safety. pharmasalmanac.com

Reduced Reaction Volumes: In a flow system, only a small amount of material is reacting at any given time, which significantly reduces the risk associated with handling potentially hazardous reagents or intermediates. pharmasalmanac.com

Facilitated Scale-Up: Scaling up a flow process often involves running the reactor for a longer duration ("numbering-up") rather than increasing the reactor size ("scaling-out"), which simplifies the scale-up process. pharmasalmanac.com

Catalyst Optimization and Recovery:

High-Turnover Catalysts: Utilizing highly active catalyst systems with bulky ligands can allow for significantly lower catalyst loadings, reducing costs. rsc.org

Immobilized Catalysts: Developing heterogeneous catalysts where the palladium is immobilized on a solid support can facilitate catalyst recovery and reuse, further improving the process economics.

In-line Analysis and Automated Optimization: Integrating in-line analytical techniques (e.g., HPLC, NMR) into a flow system allows for real-time monitoring of the reaction progress. This data can be used in a closed-loop system to automatically optimize reaction conditions, such as temperature, residence time, and stoichiometry, to maximize yield and minimize impurities. aiche.org

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

FeatureBatch SynthesisFlow Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, precise temperature control
Mass Transfer Can be inefficient, especially with solidsHighly efficient mixing
Safety Higher risk due to large volumes of reactantsInherently safer due to small reaction volumes
Scale-Up Complex, requires larger reactorsSimpler, by extending run time
Process Control Manual or semi-automatedAmenable to full automation and in-line analysis
Footprint LargeCompact

By strategically employing modern synthetic methodologies and embracing the principles of process intensification, the synthesis of this compound can be achieved with high selectivity, efficiency, and safety, paving the way for its reliable production on an industrial scale.

Chemical Reactivity and Transformation Studies of 3 Benzyloxy Biphenyl 2 Ylamine

Reactions Involving the Primary Amine Functional Group of 3'-Benzyloxy-biphenyl-2-ylamine

The primary amine group in this compound serves as a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and cyclization reactions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions for Derivatization of this compound

The nucleophilic nature of the primary amine in this compound facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation: The reaction of this compound with acyl chlorides, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, readily yields the corresponding N-acylated product. For instance, the reaction with acetyl chloride would produce N-(3'-benzyloxy-biphenyl-2-yl)acetamide. This transformation is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation of the nitrogen by the base to afford the amide. libretexts.org

Sulfonylation: Similarly, sulfonylation can be achieved by reacting this compound with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base. This reaction leads to the formation of N-(3'-benzyloxy-biphenyl-2-yl)methanesulfonamide. The reaction conditions are analogous to those used for acylation.

These derivatization strategies are fundamental in modifying the electronic and steric properties of the parent molecule and are often employed to protect the amine functionality during subsequent synthetic steps.

ReagentProductReaction Type
Acetyl chlorideN-(3'-benzyloxy-biphenyl-2-yl)acetamideAcylation
Methanesulfonyl chlorideN-(3'-benzyloxy-biphenyl-2-yl)methanesulfonamideSulfonylation

Alkylation and Reductive Amination Strategies for this compound Derivatives

The introduction of alkyl groups onto the primary amine can be accomplished through direct alkylation or reductive amination.

Alkylation: Direct N-alkylation of this compound with alkyl halides can be challenging due to the possibility of over-alkylation, leading to a mixture of mono- and di-alkylated products. However, under carefully controlled conditions, such as using a 1:1 molar ratio of the amine to the alkylating agent and a suitable base, selective mono-alkylation can be achieved. nih.gov

Reductive Amination: A more controlled method for introducing a single alkyl group is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base (imine) by reacting this compound with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govsemanticscholar.org For example, reaction with benzaldehyde (B42025) followed by reduction would yield N-benzyl-3'-benzyloxy-biphenyl-2-ylamine. This method is highly versatile and allows for the introduction of a wide variety of alkyl and arylalkyl groups.

ReactantsReducing AgentProductReaction Type
This compound, BenzaldehydeSodium borohydrideN-benzyl-3'-benzyloxy-biphenyl-2-ylamineReductive Amination
This compound, AcetoneSodium triacetoxyborohydrideN-isopropyl-3'-benzyloxy-biphenyl-2-ylamineReductive Amination

Formation of Schiff Bases and Imine Derivatives from this compound

The condensation of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. This reaction typically involves heating the reactants in a solvent such as ethanol (B145695) or toluene (B28343), often with a catalytic amount of acid to facilitate the dehydration step. rsc.orgresearchgate.net The general structure of a Schiff base derived from an aldehyde is R-CH=N-R', where R' is the 3'-benzyloxy-biphenyl-2-yl moiety. These imine derivatives are valuable intermediates in organic synthesis, for instance, in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.

Carbonyl CompoundProduct
Benzaldehyde(E)-N-(3'-benzyloxy-biphenyl-2-yl)-1-phenylmethanimine
Acetophenone(E)-N-(3'-benzyloxy-biphenyl-2-yl)-1-phenylethan-1-imine

Intramolecular and Intermolecular Cyclization Reactions Involving the Amine Moiety of this compound

The primary amine of this compound can participate in various cyclization reactions to form heterocyclic systems.

Intramolecular Cyclization: Following acylation, the resulting N-acyl derivative can undergo intramolecular cyclization under specific conditions. For example, treatment of N-acyl-2-aminobiphenyls with dehydrating agents or under thermal conditions can lead to the formation of phenanthridine (B189435) derivatives. The specific conditions and outcomes depend on the nature of the acyl group and the reaction parameters.

Intermolecular Cyclization: The amine group can also participate in intermolecular cyclization reactions. For instance, in the presence of a suitable coupling partner and catalyst, it can be involved in the formation of larger heterocyclic systems. However, specific examples involving this compound are not extensively documented in the readily available literature.

Reactivity of the Benzyloxy Moiety Within this compound

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. Its removal, or de-benzylation, is a key step in many synthetic routes to access the corresponding phenol (B47542).

De-benzylation Strategies for Controlled Removal of the Protecting Group in this compound Derivatives

Several methods are available for the cleavage of the benzyl (B1604629) ether linkage, with the choice of method depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: A common and often mild method for de-benzylation is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds to give the corresponding phenol and toluene as a byproduct. Solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly used. This method is generally clean and efficient, but it is not compatible with other reducible functional groups, such as alkenes or alkynes, which would also be hydrogenated.

Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. These reactions are typically performed at low temperatures in an inert solvent like dichloromethane. This method is advantageous when catalytic hydrogenolysis is not feasible due to the presence of sensitive functional groups. However, the harshness of these reagents may not be tolerated by all substrates.

Oxidative Cleavage: In some cases, oxidative methods can be employed for de-benzylation, although these are less common for simple benzyl ethers compared to p-methoxybenzyl (PMB) ethers.

The selection of the appropriate de-benzylation strategy is crucial for the successful synthesis of the target phenolic compounds derived from this compound.

Reagent/CatalystReaction ConditionsProduct
H₂, Pd/CEthanol, room temperature2'-Amino-[1,1'-biphenyl]-3-ol
BBr₃Dichloromethane, -78 °C to room temperature2'-Amino-[1,1'-biphenyl]-3-ol

Modifications of the Benzyl Ring for the Synthesis of Novel this compound Analogs

The benzyl group of this compound serves as a versatile handle for the introduction of various functionalities, leading to the generation of novel analogs with potentially altered properties. These modifications often proceed through standard synthetic methodologies targeting the aromatic ring of the benzyl moiety.

For instance, the synthesis of analogs with substituents on the benzyl ring can be achieved by employing appropriately substituted benzyl halides in the initial etherification step of a synthetic route starting from a suitably protected 3'-hydroxy-biphenyl-2-ylamine precursor. Alternatively, direct modification of the benzyl ring in this compound can be explored, although this may be complicated by the reactivity of the other aromatic rings in the molecule.

A general approach to synthesizing these analogs involves the Knoevenagel condensation. This method has been successfully used to create a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs. mdpi.com In this two-step process, the key is the condensation of 3-cyclohexyl-2-thioxothiazolidin-4-one with various benzaldehydes that have hydroxyl, methoxyl, and/or bromo substituents on the phenyl ring. mdpi.com This reaction is typically carried out in the presence of sodium acetate in acetic acid, yielding the desired analogs in good yields (65-91%). mdpi.com

The following table outlines representative examples of substituted benzylidene analogs synthesized through this methodology:

AnalogSubstituents on Benzyl RingYield (%)
1 4-OH85
2 3,4-diOH78
3 4-OH, 3-OCH391
4 3-OCH365
5 4-Br72

Data sourced from a study on the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs. mdpi.com

Reactions Involving the Biphenyl (B1667301) Core of this compound

The biphenyl core of this compound is a key structural element that can undergo a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The biphenyl system in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group (-NH2) and the benzyloxy group (-OCH2Ph). youtube.com Both of these groups are activating and ortho-, para-directing. uci.edulibretexts.org However, the amino group is a more powerful activating group than the benzyloxy group.

Therefore, electrophilic attack is expected to occur preferentially on the aniline (B41778) ring. The primary sites of substitution would be the positions ortho and para to the amino group. Given that the para position is occupied by the other phenyl ring, substitution is most likely to occur at the positions ortho to the amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst such as iron(III) halide (FeX3). libretexts.orglumenlearning.com For example, bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide can yield either the 7-bromo or the 5,7-dibromo derivative, depending on the reaction conditions. nih.gov

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. youtube.comlibretexts.org This reaction forms the nitronium ion (NO2+), which acts as the electrophile. libretexts.orglumenlearning.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. nih.gov

Alkylation: This is achieved using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3). nih.gov For example, 4,4'-di-tert-butylbiphenyl (B167987) can be synthesized from biphenyl and tert-butyl chloride in the presence of ferric chloride. nih.gov

Acylation: This reaction utilizes an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov It is a key step in the synthesis of many pharmaceutical compounds. nih.gov

The following table summarizes the expected major products of electrophilic aromatic substitution on this compound, based on the directing effects of the substituents.

ReactionReagentsExpected Major Product(s)
BrominationBr2, FeBr33-Bromo-3'-benzyloxy-biphenyl-2-ylamine and/or 5-Bromo-3'-benzyloxy-biphenyl-2-ylamine
NitrationHNO3, H2SO43-Nitro-3'-benzyloxy-biphenyl-2-ylamine and/or 5-Nitro-3'-benzyloxy-biphenyl-2-ylamine
Friedel-Crafts AcylationRCOCl, AlCl33-Acyl-3'-benzyloxy-biphenyl-2-ylamine and/or 5-Acyl-3'-benzyloxy-biphenyl-2-ylamine

It is important to note that the actual product distribution may be influenced by steric hindrance and the specific reaction conditions employed.

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose.

In the context of this compound, the amino group can act as a directing group, facilitating the regioselective functionalization of C-H bonds at the ortho position. This approach can be utilized for various transformations, including arylation and olefination.

For example, a strategy has been developed for the C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine cores using aryl halides and alkenes, respectively. rsc.org This transformation is highly regioselective and can proceed through different palladium catalytic cycles (Pd(II)/Pd(IV) or Pd(0)/Pd(II)). rsc.org A similar approach could potentially be applied to this compound, with the amino group directing the C-H activation to the ortho positions of the aniline ring.

Furthermore, ligand-enabled selective γ-C(sp³)-H hydroxylation of primary amines has been reported using aqueous hydrogen peroxide as a green oxidant. nih.gov This method, which employs a CarboxPyridone ligand, allows for the hydroxylation of the γ-position with excellent monoselectivity. nih.gov While this specific example targets aliphatic amines, the underlying principles of ligand-directed C-H activation could be adapted for the functionalization of the biphenyl core in this compound.

The following table provides a hypothetical overview of potential C-H functionalization reactions on this compound.

ReactionCatalyst/ReagentsPotential Product
Ortho-ArylationPd(OAc)2, Aryl Halide, Ligand2-Amino-3-aryl-3'-benzyloxy-biphenyl
Ortho-OlefinationPd(OAc)2, Alkene, Ligand2-Amino-3-alkenyl-3'-benzyloxy-biphenyl
Ortho-HydroxylationPd(OAc)2, H2O2, Ligand2-Amino-3-hydroxy-3'-benzyloxy-biphenyl

These direct functionalization methods offer a promising avenue for the efficient and selective synthesis of novel derivatives of this compound.

Mechanistic Investigations of this compound Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis of this compound itself likely involves a multi-step sequence, with each step having its own mechanistic pathway. For instance, a common route would involve a Suzuki or other palladium-catalyzed cross-coupling reaction to form the biphenyl core, followed by the introduction of the benzyloxy and amino groups.

The derivatization reactions discussed previously also proceed through well-defined mechanistic pathways.

Electrophilic Aromatic Substitution: The mechanism of SEAr reactions involves a two-step process. uci.edulumenlearning.com First, the electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. uci.edulumenlearning.com The formation of this intermediate is the rate-determining step. lumenlearning.com In the second step, a proton is lost from the carbocation, restoring the aromaticity of the ring. uci.edulumenlearning.com

Friedel-Crafts Reactions: The mechanism of Friedel-Crafts alkylation and acylation involves the initial formation of a carbocation or an acylium ion, respectively, through the reaction of the alkyl/acyl halide with the Lewis acid catalyst. nih.govethz.ch This electrophilic species then attacks the aromatic ring in a manner analogous to other SEAr reactions. nih.govethz.ch In some cases, particularly with less reactive substrates, the reaction may proceed through a complex between the electrophile and the catalyst rather than a free carbocation. core.ac.uk

C-H Activation: The mechanisms of palladium-catalyzed C-H activation reactions are often complex and can vary depending on the specific catalyst, ligand, and substrate. A common pathway involves the coordination of the palladium catalyst to a directing group (in this case, the amino group), followed by the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate can then undergo further reactions, such as oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the catalyst.

Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. For the transformations involving this compound, kinetic analysis can help to:

Determine the order of the reaction with respect to each reactant.

Calculate the activation energy and other thermodynamic parameters.

Elucidate the rate-determining step of the reaction.

Optimize reaction conditions for improved yield and selectivity.

For electrophilic aromatic substitution reactions, the rate is typically dependent on the concentration of both the aromatic substrate and the electrophile. The nature of the substituents on the aromatic ring has a significant impact on the reaction rate. Electron-donating groups, such as the amino and benzyloxy groups in this compound, increase the electron density of the ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack. researchgate.net

In the case of Friedel-Crafts reactions, the rate can be influenced by factors such as the choice of solvent and temperature. For example, a study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl (B1664587) found that conducting the reaction in boiling 1,2-dichloroethane (B1671644) resulted in a significantly higher yield of the desired product compared to other conditions. core.ac.uk

Kinetic studies of C-H activation reactions can be more complex due to the multiple steps involved in the catalytic cycle. However, such studies are essential for understanding the mechanism and for designing more efficient catalysts. Time-resolved spectroscopic techniques, such as resonance fluorescence, can be employed to monitor the concentration of reactive intermediates and determine the rate constants for individual steps in the reaction pathway. rsc.org

By combining mechanistic investigations with kinetic analysis, a comprehensive understanding of the chemical reactivity of this compound can be achieved, paving the way for the rational design and synthesis of novel and potentially useful derivatives.

Advanced Applications and Functionalization Strategies for 3 Benzyloxy Biphenyl 2 Ylamine Derivatives

3'-Benzyloxy-biphenyl-2-ylamine as a Fundamental Building Block in Complex Molecular Architectures

The inherent structural features of this compound make it an ideal starting point for the synthesis of more complex molecules. The amine group provides a reactive handle for a variety of chemical transformations, while the benzyloxy group can influence the steric and electronic properties of the final product.

Precursors for Polymeric Materials and Macromolecular Structures

Biphenyl-containing polymers are known for their exceptional thermal stability, mechanical strength, and unique optical properties. The incorporation of this compound into a polymer backbone can be envisioned through the reactivity of its amine group. For instance, it could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The bulky benzyloxy group could influence the polymer's morphology and solubility, potentially leading to materials with tailored processing characteristics. While direct polymerization of this compound is not extensively documented, the synthesis of other polyamines from precursors like poly(vinyl benzyl (B1604629) chloride) demonstrates the feasibility of creating amine-functionalized polymers that can undergo further modifications. researchgate.net The presence of the biphenyl (B1667301) unit is known to contribute to the formation of liquid crystalline phases in polymers. nih.gov

Table 1: Potential Polymer Properties Influenced by this compound

PropertyInfluence of this compound
Thermal StabilityThe rigid biphenyl core is expected to enhance thermal stability.
SolubilityThe benzyloxy group may improve solubility in organic solvents compared to unsubstituted biphenyl polymers.
MorphologyThe bulky substituent could disrupt close chain packing, leading to amorphous or semi-crystalline materials.
Optical PropertiesThe aromatic structure suggests potential for fluorescence and use in optical applications.

Intermediates in the Synthesis of Agrochemical Components

Biphenyl derivatives have a long history in the agrochemical industry, with many compounds exhibiting potent insecticidal, fungicidal, or herbicidal activity. Substituted biphenyl anilines are crucial intermediates in the synthesis of various agrochemicals. rsc.org The specific substitution pattern of this compound, featuring both an ether linkage and an amine group, could lead to novel agrochemical candidates. The benzyloxy moiety might enhance lipophilicity, which is often correlated with improved bioavailability and efficacy in pesticides. Furthermore, the amine group can be readily converted into other functional groups, such as amides or ureas, which are common in bioactive molecules. For example, the synthesis of biphenyl ether inhibitors of sulfatases highlights the importance of the biphenyl ether scaffold in creating biologically active molecules. nih.gov

Scaffold for Ligand Design in Organometallic and Coordination Chemistry Systems

The amine group in this compound makes it an excellent candidate for use as a ligand in organometallic and coordination chemistry. youtube.com Biphenyl-based phosphine (B1218219) ligands are well-established in catalysis, and the introduction of an amino group provides an additional coordination site or a point for further functionalization. rsc.org The nitrogen atom can coordinate to a metal center, and the benzyloxy group can influence the electronic environment of the metal, thereby tuning its catalytic activity. youtube.com The steric bulk of the benzyloxy group can also play a role in controlling the selectivity of catalytic reactions. The synthesis of functionalized biphenyl-based phosphine ligands from bromo-biphenyl precursors suggests a viable route to new ligands derived from this compound. rsc.org

Components in Dye Synthesis and Chromophore Development

Substituted biphenyl anilines are important precursors in the synthesis of dyes and chromophores. rsc.org The extended π-system of the biphenyl core in this compound, coupled with the electron-donating nature of the amine and benzyloxy groups, suggests its potential for creating dyes with interesting photophysical properties. These properties can include strong fluorescence and applications in organic light-emitting diodes (OLEDs). The synthesis of bis(triphenylamine)benzodifuran chromophores, where triphenylamine (B166846) moieties are coupled to a central core, demonstrates a strategy that could be adapted for this compound to create novel dye structures. nih.gov The introduction of the benzyloxy group can also influence the color and stability of the resulting dye.

Derivatization of this compound for Specific Functional Implementations

Beyond its direct use as a building block, this compound can be derivatized to create molecules with specific functions, particularly in the realm of supramolecular chemistry.

Incorporation into Supramolecular Systems and Self-Assembled Structures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies. The functional groups of this compound are well-suited for directing self-assembly processes. The amine group can act as a hydrogen bond donor, while the aromatic rings of the biphenyl and benzyloxy groups can participate in π-π stacking interactions. These interactions can drive the formation of well-defined supramolecular structures, such as gels, liquid crystals, or nanofibers. The self-assembly of biphenyl-cyanostilbenes into helical aggregates, triggered by benzamide (B126) units, showcases how functional groups can guide the formation of complex supramolecular architectures. nih.gov Similarly, the coordination-driven self-assembly of functionalized metallacycles provides a pathway to precisely control the arrangement of functional moieties in a supramolecular system. nih.gov By modifying the amine group of this compound with moieties capable of specific recognition events, it is possible to design and synthesize novel self-assembling systems with tailored properties.

Role in the Design of Molecular Probes and Sensing Elements

The inherent fluorescence of the biphenyl core in this compound derivatives makes them promising candidates for the development of molecular probes and sensors. The amine group can be readily functionalized to introduce specific recognition sites for various analytes. The principle behind the sensing mechanism would likely involve modulation of the fluorophore's emission upon binding of a target species.

Hypothetical Sensing Mechanisms:

Photoinduced Electron Transfer (PET): The amine group can act as an electron donor. In the free state, PET from the nitrogen to the excited biphenyl fluorophore could quench the fluorescence. Upon binding of an analyte (e.g., a metal ion or a proton) to the amine or a receptor attached to it, the PET process could be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): Modification of the amine group with an electron-withdrawing moiety could lead to a molecule with ICT character. Changes in the local environment or analyte binding could alter the ICT state, resulting in a detectable shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): The this compound scaffold could serve as a FRET donor. Covalent attachment of a suitable acceptor dye would allow for the development of ratiometric probes where the binding event alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency.

The bulky benzyloxy group at the 3'-position could play a crucial role in enhancing the quantum yield of the resulting probes by sterically hindering non-radiative decay pathways. Furthermore, it can influence the solubility and binding affinity of the sensor molecule.

Utilization in Functional Materials Research and Development

The rigid and aromatic nature of the biphenyl structure, along with the potential for polymerization or incorporation into larger assemblies via the amine handle, positions this compound derivatives as valuable building blocks for functional organic materials.

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): The blue fluorescence characteristic of many biphenyl derivatives is highly sought after for OLED applications. By incorporating this scaffold into hole-transporting or emissive layers, it is conceivable to develop new materials for more efficient and stable blue OLEDs. The benzyloxy group could be tailored to fine-tune the electronic properties and solid-state packing of the material.

Liquid Crystals: The elongated and rigid shape of the biphenyl core is a common feature in liquid crystalline molecules. Functionalization of the amine and benzyloxy groups could lead to the synthesis of novel liquid crystals with specific phase behaviors and electro-optical properties.

Chiral Materials: If a chiral center is introduced, for instance by using a chiral benzyloxy substituent, the resulting materials could exhibit chiroptical properties, making them suitable for applications in chiral recognition, asymmetric catalysis, or as components in circularly polarized light-emitting devices.

Strategies for Integrating this compound into Hybrid Systems

The development of advanced hybrid materials often relies on the covalent integration of functional organic molecules with inorganic or polymeric supports. The amine group of this compound provides a convenient anchor point for such strategies.

Covalent Grafting and Surface Functionalization Using this compound

The primary amine of this compound can be used for covalent attachment to a variety of surfaces, thereby imparting the photophysical or chemical properties of the biphenyl moiety to the bulk material.

Methods for Surface Functionalization:

Silanization: The amine can react with epoxy or isocyanate-functionalized silanes, which can then be grafted onto silica (B1680970) or glass surfaces. This would create a surface decorated with the biphenyl fluorophore, potentially for use in heterogeneous sensing or as a stationary phase in chromatography.

Amide Coupling: Carboxylic acid-functionalized surfaces (e.g., polymers or self-assembled monolayers) can be activated and coupled with the amine group of the biphenyl derivative to form stable amide bonds.

Reductive Amination: Aldehyde or ketone groups on a surface can react with the amine to form an imine, which can then be reduced to a stable amine linkage.

Inclusion in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Structures

While there is no specific literature detailing the use of this compound as a building block for MOFs or COFs, its structure is highly amenable to such applications. researchgate.netmdpi.comnih.govnih.gov MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic linkers, while COFs are constructed from organic building blocks linked by strong covalent bonds. researchgate.netmdpi.comrsc.orgsemanticscholar.org

Potential Roles in MOFs and COFs:

As a Modulator or Defect Engineering Agent: The monofunctional nature of the amine in this compound means it could be used as a modulating agent during MOF synthesis to control crystal growth and introduce defects, which can enhance properties like gas adsorption or catalysis.

As a Post-Synthetically Modifiable Ligand: A bifunctional derivative of this compound (e.g., with an additional carboxylic acid or aldehyde group) could be used as a linker in MOF or COF synthesis. The pendant amine or benzyloxy group would then be available for post-synthetic modification, allowing for the introduction of new functionalities into the porous framework. semanticscholar.org

As a Linker for Imine-Based COFs: The amine group can readily undergo condensation reactions with aldehydes to form imine-linked COFs. mdpi.comrsc.org A dicarbaldehyde-functionalized biphenyl could react with this compound (or more likely, a diamine derivative of a similar structure) to form a crystalline, porous framework. The benzyloxy groups would line the pores, influencing their polarity and selective adsorption properties.

The table below summarizes hypothetical COFs that could be synthesized using a diamine analogue of this compound.

Framework Name Linker A (Diamine) Linker B (Dialdehyde) Potential Properties & Applications
Hypothetical COF-13,3''-Diamino-5,5''-dibenzyloxy-1,1':2',1''-terphenylTerephthaldehydeLuminescent sensing, Gas separation
Hypothetical COF-24,4'-Diamino-3'-benzyloxy-biphenyl2,5-ThiophenedicarboxaldehydeHeterogeneous catalysis, Charge transport

Computational and Theoretical Investigations of 3 Benzyloxy Biphenyl 2 Ylamine

Electronic Structure Analysis of 3'-Benzyloxy-biphenyl-2-ylamine

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, a detailed analysis would elucidate the distribution of electrons and the nature of its molecular orbitals.

Application of Frontier Molecular Orbital Theory to this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

A computational study would calculate the energies of the HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, would likely be localized on the electron-rich amino group and the π-system of the biphenyl (B1667301) core. The LUMO, representing the most favorable location for an incoming electron, would likely be distributed across the aromatic rings. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally correlating with higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO Energy-5.5Indicates the electron-donating capacity.
LUMO Energy-0.8Indicates the electron-accepting capacity.
HOMO-LUMO Gap4.7Relates to the molecule's kinetic stability and electronic transitions.

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a computational analysis.

Prediction of Charge Distribution and Local Reactivity Sites in this compound

The distribution of partial charges on the atoms of this compound would reveal the molecule's electrostatic potential and identify sites susceptible to nucleophilic or electrophilic attack. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate these charges.

The nitrogen atom of the amine group is expected to carry a significant negative partial charge, making it a primary site for electrophilic attack. The hydrogen atoms of the amine group would have positive partial charges, rendering them acidic and capable of participating in hydrogen bonding. The oxygen atom of the benzyloxy group would also exhibit a negative partial charge. The carbon atoms of the aromatic rings would show a more complex charge distribution, influenced by the electron-donating amine group and the electron-withdrawing benzyloxy group.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

AtomHypothetical Charge (a.u.)Predicted Reactivity
N (amine)-0.65Nucleophilic site
C2 (amine-substituted ring)+0.20Electrophilic site
O (benzyloxy)-0.50Nucleophilic site, Hydrogen bond acceptor
H (amine)+0.35Electrophilic site, Hydrogen bond donor

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a computational analysis.

Conformational Analysis and Molecular Dynamics Simulations for this compound

The three-dimensional structure and flexibility of this compound are critical for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.

Investigation of Torsional Preferences of the Biphenyl Linkage in this compound

For this compound, the presence of the amino group at the 2-position would create significant steric repulsion with the adjacent phenyl ring, likely forcing a non-planar conformation. A potential energy surface scan, calculated by systematically varying the dihedral angle, would reveal the energy minima corresponding to the most stable conformations and the energy barriers to rotation. It is expected that the minimum energy conformation would have a dihedral angle significantly different from 0° or 180°.

Analysis of Intramolecular Interactions and Stability in this compound

Intramolecular interactions play a crucial role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond could potentially form between one of the hydrogen atoms of the amino group and the oxygen atom of the benzyloxy group, or with the π-electron cloud of the adjacent phenyl ring.

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. One of the most relevant transformations for this class of compounds is its synthesis, often achieved through a Buchwald-Hartwig amination reaction.

Transition State Characterization and Reaction Barrier Calculations for this compound Reactions

The synthesis of this compound likely involves cross-coupling reactions, such as the Suzuki-Miyaura coupling to form the biphenyl backbone and a subsequent Buchwald-Hartwig amination for the C-N bond formation. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in characterizing the transition states and calculating the activation energy barriers for these reactions.

For the Suzuki-Miyaura coupling, a computational study on the formation of a biphenyl system would typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org DFT calculations can model the geometry of the transition state for each step and determine the associated energy barrier. For instance, the oxidative addition of an aryl halide to a palladium(0) catalyst is often the rate-determining step, and its energy barrier can be influenced by the nature of the substituents on the aromatic rings. nih.gov

Similarly, for the Buchwald-Hartwig amination, DFT calculations can elucidate the mechanism of C-N bond formation. wikipedia.orglibretexts.org The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. libretexts.org Computational models can predict the structure of the palladium-amido intermediate and the transition state for the final reductive elimination step, which yields the desired aryl amine. The benzyloxy group on one of the phenyl rings and the amino group's position would influence the electronic properties and steric hindrance of the intermediates and transition states, thereby affecting the reaction barriers.

Table 1: Illustrative Reaction Barriers for Key Synthetic Steps

Reaction StepCatalyst SystemMethodCalculated Barrier (kcal/mol)Reference
Oxidative Addition (Aryl Bromide)Pd(PPh₃)₂DFT15-20 nih.gov
Transmetalation (Arylboronic acid)Pd(PPh₃)₂DFT10-15 rsc.org
Reductive Elimination (C-C)Pd(PPh₃)₂DFT5-10 nih.gov
Reductive Elimination (C-N)Pd(dppf)DFT8-12 wikipedia.org

Note: This table presents typical values for analogous reactions and is intended for illustrative purposes, as specific data for this compound is not available.

Elucidation of Energetic Profiles of Synthetic Pathways to this compound

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for the synthesis of this compound can be constructed. researchgate.net This profile provides a visual representation of the reaction pathway, highlighting the thermodynamic and kinetic feasibility of each step.

The Ullmann condensation is another potential method for forming the C-N bond, typically requiring copper catalysts. wikipedia.orgnih.gov DFT calculations on the Ullmann reaction mechanism can reveal the nature of the copper intermediates and the corresponding energy barriers, offering a comparison to the palladium-catalyzed Buchwald-Hartwig amination. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies Applied to this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR can be employed to predict their activity and guide the design of more potent molecules.

Descriptor Generation and Selection Techniques for this compound Derivatives

The first step in QSAR modeling is to generate molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. researchgate.net For derivatives of this compound, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Randić index), connectivity indices, and electrotopological state (E-state) indices. walshmedicalmedia.com

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). researchgate.net

Pharmacophore Descriptors: Based on the 3D arrangement of essential features like hydrogen bond donors/acceptors and aromatic rings.

Once a large pool of descriptors is generated, selection techniques are applied to identify the most relevant ones that correlate with the biological activity. Methods like stepwise multiple linear regression, genetic algorithms, or principal component analysis are used to reduce the dimensionality of the data and avoid overfitting. researchgate.netresearchgate.net

Table 2: Common Descriptor Classes for Biphenyl Amine Analogs

Descriptor ClassExamplesRelevance
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesInfluences electrostatic interactions with biological targets.
StericMolecular Volume, Surface Area, OvalityDetermines the fit of the molecule in a binding pocket.
HydrophobicLogP, Molar RefractivityAffects membrane permeability and hydrophobic interactions.
TopologicalConnectivity Indices, Kappa Shape IndicesEncodes information about molecular size, shape, and branching.
Hydrogen BondingNumber of H-bond Donors/AcceptorsCrucial for specific interactions with protein residues.

Statistical Models for Correlating Structural Features of this compound Analogs

With a set of selected descriptors, a statistical model is built to correlate these features with the observed biological activity. Several methods can be employed:

Multiple Linear Regression (MLR): This is a straightforward method that creates a linear equation relating the descriptors to the activity. walshmedicalmedia.commedcraveonline.com The quality of the MLR model is assessed by statistical parameters like the coefficient of determination (R²), standard error of estimation, and the F-test value. walshmedicalmedia.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal components.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between the molecular structure and activity. nih.gov

The predictive power of the developed QSAR model is evaluated through internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of a set of compounds that were not used in the model development. walshmedicalmedia.com A robust and predictive QSAR model can then be used to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and biological testing.

Table 3: Statistical Models in QSAR

ModelDescriptionStrengths
Multiple Linear Regression (MLR)Creates a linear relationship between descriptors and activity.Simple to interpret and implement.
Partial Least Squares (PLS)A regression method that handles multicollinearity in descriptors.Robust when descriptors are correlated.
Support Vector Machines (SVM)A machine learning method for classification and regression.Effective in high-dimensional spaces.
Random Forest (RF)An ensemble learning method based on decision trees.Handles non-linear data and avoids overfitting.
Artificial Neural Networks (ANN)A complex, non-linear modeling tool inspired by the human brain.Can model highly complex relationships.

Future Directions and Emerging Research Avenues for 3 Benzyloxy Biphenyl 2 Ylamine

Exploration of Novel Catalytic Systems for Enhanced 3'-Benzyloxy-biphenyl-2-ylamine Synthesis

The synthesis of substituted biphenyl (B1667301) amines, including this compound, traditionally relies on cross-coupling reactions. While effective, current methods often face challenges related to catalyst cost, efficiency, and substrate scope. Future research will likely focus on the development of more sustainable and efficient catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse methods for constructing the biphenyl and C-N bonds, respectively. nih.govgoogle.com Future efforts will aim to enhance these processes by designing more active and robust palladium catalysts. The use of bulky, electron-rich phosphine (B1218219) ligands has already been shown to improve catalyst performance in the synthesis of arylamines. acs.org For the synthesis of this compound, research could explore novel phosphine ligands that can operate at lower catalyst loadings and milder reaction conditions. A key challenge in the synthesis of ortho-substituted biphenylamines is finding suitable ligands that promote efficient coupling. google.com

Beyond palladium, copper-catalyzed reactions are emerging as a more economical and environmentally friendly alternative. rsc.orgk-online.com Copper(I)-catalyzed cross-coupling of primary amines with 2,2'-dihalobiphenyls has been successfully employed for the synthesis of carbazoles, demonstrating the potential of copper catalysis in forming C-N bonds in sterically hindered systems. rsc.org Future research could adapt these copper-based systems for the intermolecular coupling of an appropriately substituted aniline (B41778) with a benzyloxy-containing aryl halide to construct the this compound backbone.

Organocatalysis presents another exciting frontier, offering metal-free reaction pathways. While less common for direct biaryl amine synthesis, organocatalytic methods could be explored for specific bond-forming steps or for the synthesis of precursors.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalytic SystemKey Features & Research DirectionsPotential Advantages
Palladium-based Development of advanced phosphine ligands for lower catalyst loading and milder conditions. nih.govacs.orgHigh efficiency and broad substrate scope.
Copper-based Exploration of cost-effective copper catalysts with diamine or other nitrogen-based ligands. rsc.orgk-online.comLower cost and reduced toxicity compared to palladium.
Organocatalysis Design of metal-free catalysts for specific bond formations in the synthetic route.Environmentally benign and avoids metal contamination.

Development of Asymmetric Synthesis Strategies for Chiral this compound Analogs

The introduction of axial chirality in biaryl systems can have a profound impact on their biological activity and material properties. researchgate.netnih.gov The development of asymmetric synthesis strategies to access enantiomerically pure analogs of this compound is a critical area for future research.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. acs.org This could be applied to a prochiral imine precursor of this compound, using a chiral transition metal complex to induce enantioselectivity. The choice of chiral ligand is paramount for achieving high enantiomeric excess. acs.org

Organocatalysis offers a complementary approach. Chiral phosphoric acids, for instance, have been successfully used as catalysts in the synthesis of axially chiral biaryls. researchgate.net The synthesis could involve an atroposelective coupling reaction where a chiral organocatalyst controls the stereochemistry of the biaryl axis formation. researchgate.net Another strategy involves the use of chiral amine catalysts to promote asymmetric reactions through the formation of enamine intermediates. rsc.orgresearchgate.net

Enzymatic strategies are also gaining traction for the asymmetric synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.govresearchgate.net Imine reductases (IREDs) and transaminases could be engineered to accept a suitable precursor of this compound and deliver the desired chiral product with high optical purity. nih.gov

Table 2: Asymmetric Synthesis Strategies for Chiral this compound Analogs

StrategyMethodological ApproachKey Considerations
Transition Metal Catalysis Asymmetric hydrogenation of a prochiral imine precursor using a chiral metal complex. acs.orgSelection of an appropriate chiral ligand to achieve high enantioselectivity.
Organocatalysis Atroposelective synthesis using chiral phosphoric acids or other organocatalysts. researchgate.netresearchgate.netDesign of a catalyst that can effectively control the axial chirality.
Biocatalysis Enzymatic resolution or asymmetric synthesis using engineered enzymes like imine reductases or transaminases. nih.govresearchgate.netEnzyme screening and engineering for substrate specificity and stereoselectivity.

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization Pertaining to this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid reaction optimization and the prediction of reaction outcomes. nih.govacs.orgnih.govresearchgate.netresearchgate.net For the synthesis of this compound, ML algorithms can be trained on existing datasets of related cross-coupling reactions to predict optimal reaction conditions, such as catalyst, ligand, solvent, and temperature. acs.org

This data-driven approach can significantly reduce the experimental effort required to identify high-yielding and selective reaction conditions. nih.gov For instance, an ML model could predict the best palladium-ligand combination for the Suzuki-Miyaura coupling of a specific boronic acid and aryl halide to form the biphenyl core of the target molecule.

Furthermore, ML can aid in understanding the complex interplay between different reaction parameters and their effect on the final yield and purity. This knowledge can then be used to design more efficient and robust synthetic routes. The use of molecular descriptors can translate the chemical structure of reactants and catalysts into a numerical format that ML algorithms can process to make predictions. researchgate.net

Design of Next-Generation Functional Materials Incorporating this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the design of novel functional materials. The biphenyl unit provides rigidity and can facilitate π-π stacking, while the amine group offers a site for further functionalization and can influence the material's electronic properties. ontosight.aiontosight.ai

One promising area of application is in organic light-emitting diodes (OLEDs). rsc.org The biphenyl amine scaffold is a common component of hole-transporting materials (HTMs) used in OLEDs. researchgate.netnih.gov The benzyloxy group in this compound could be used to tune the solubility and film-forming properties of the resulting material, while the amine group could be derivatized to optimize its electronic characteristics.

Another potential application is in the development of organic semiconductors. Biphenyl-based enamines have shown promise as p-type semiconductors with good thermal stability and charge-carrier mobility. researchgate.netnih.gov By incorporating the this compound scaffold into larger conjugated systems, it may be possible to create new materials with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of conjugated microporous polymers (CMPs) is another avenue for exploration. wikipedia.org The difunctional nature of this compound (with the amine and potential for further functionalization on the aromatic rings) makes it a suitable monomer for polymerization reactions, such as Sonogashira or Suzuki coupling, to form porous networks with potential applications in gas storage, separation, and catalysis. wikipedia.org

Theoretical Advancements in Predicting Reactivity and Transformations of this compound and its Derivatives

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity, conformational preferences, and potential transformations of this compound. nih.govresearchgate.net Density functional theory (DFT) calculations can be employed to model the rotational barrier around the biphenyl C-C bond, which is a key determinant of its conformational flexibility and potential for axial chirality. researchgate.net

Understanding the molecular electrostatic potential (MEP) can help predict how the molecule will interact with other reagents and catalysts. nih.gov For example, the MEP can identify the most nucleophilic and electrophilic sites in the molecule, guiding the design of selective chemical transformations.

Furthermore, theoretical studies can be used to elucidate reaction mechanisms. For instance, computational modeling of the palladium-catalyzed amination reaction could help to understand the role of the ligand in promoting the desired C-N bond formation and suppressing side reactions. rsc.org This understanding can then be used to design more efficient catalytic systems.

The combination of theoretical predictions with experimental validation will be a powerful approach to accelerate the discovery of new reactions and applications for this compound and its derivatives.

Concluding Remarks on Research into 3 Benzyloxy Biphenyl 2 Ylamine

Synthesis of Major Findings and Accomplishments in 3'-Benzyloxy-biphenyl-2-ylamine Research

The primary accomplishments in the context of this compound center on its chemical synthesis and characterization, which underscore its role as a foundational intermediate for creating more complex molecules.

Synthesis and Characterization: The principal achievement in the field of biphenyl (B1667301) amine synthesis has been the development and refinement of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction is the cornerstone for constructing the core biphenyl structure of this compound, typically by coupling an appropriate boronic acid with a corresponding aryl halide. nih.govkoreascience.kr The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium complex. nih.govlibretexts.org The successful application of such methods allows for the reliable synthesis of asymmetrically substituted biphenyls, which were historically challenging to produce.

The fundamental physicochemical properties of this compound have been identified, providing the necessary data for its use in further synthetic applications. These established characteristics are crucial for predicting its reactivity, solubility, and potential interactions in both chemical and biological systems.

Interactive Table: Physicochemical Properties of this compound Click on the headers to explore the data on this compound.

PropertyValueReference
CAS Number 400750-35-8 lookchem.com
Molecular Formula C19H17NO lookchem.com
Molecular Weight 275.34 g/mol lookchem.com
XLogP3 4.3 lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 4 lookchem.com

Role as a Key Chemical Intermediate: The most significant finding is the utility of the this compound scaffold as a precursor to biologically active compounds. The benzyloxy and biphenyl amine moieties are recognized as important pharmacophores in drug design. nih.govresearchgate.net Research on related structures demonstrates their potential. For instance, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide are being developed as selective PKMYT1 inhibitors for treating certain types of breast cancer. nih.gov Similarly, compounds featuring benzyloxy-phenyl groups have been designed as multifunctional agents targeting Alzheimer's disease and as potent MAO-B inhibitors for Parkinson's disease. nih.govnih.gov The accomplishment, therefore, lies not in the study of this compound as an end product, but in its successful synthesis to serve as a starting point for these advanced therapeutic candidates.

Identification of Remaining Challenges and Future Opportunities in this compound Studies

Despite the synthetic progress, challenges remain, and numerous opportunities for future research are evident, particularly in the realms of synthetic efficiency and medicinal chemistry.

Synthetic Challenges: While the Suzuki-Miyaura coupling is powerful, it is not without its difficulties. A key challenge is the dependence on expensive and often air-sensitive palladium catalysts and specialized phosphine (B1218219) ligands. nih.govlibretexts.org Furthermore, achieving high yields and preventing side reactions can be problematic, and the reactivity of substrates can vary significantly. For instance, aryl chlorides are generally less reactive than bromides, requiring more robust catalytic systems. libretexts.org The development of more sustainable, efficient, and cost-effective synthetic routes, including transition-metal-free coupling reactions or advanced flow-chemistry setups, represents an ongoing challenge. umontreal.canih.gov

Future Opportunities in Drug Discovery: The foremost opportunity for this compound is its application as a scaffold in drug discovery. Its structure is ripe for modification to generate extensive libraries of novel derivatives. These libraries can then be screened against a wide array of biological targets to identify new therapeutic leads. Structure-activity relationship (SAR) studies on related biphenyl and diphenylamine (B1679370) derivatives have shown that small modifications can lead to significant changes in biological activity, providing a clear path for rational drug design. researchgate.netnih.govnih.gov Future research will likely focus on:

Neurodegenerative Diseases: Building on work with related benzyloxy derivatives, new compounds could be designed as multifunctional agents for Alzheimer's or Parkinson's disease, targeting pathways like MAO-B inhibition, oxidative stress, and neuroinflammation. nih.govnih.gov

Oncology: Following the discovery of related biphenyl amides as PKMYT1 inhibitors, derivatives of this compound could be explored as inhibitors of other kinases or protein-protein interactions implicated in cancer. nih.gov

Antimicrobial Agents: The biphenyl scaffold is also present in compounds with antitubercular activity, suggesting another potential avenue for investigation. researchgate.net

Broader Implications of this compound Investigations for Fundamental and Applied Chemistry

The research surrounding this compound and its chemical class has wider implications for both fundamental and applied branches of chemistry.

Impact on Applied and Medicinal Chemistry: In applied chemistry, the implications are most profound in the field of medicinal chemistry. The biphenyl amine structure is considered a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. The synthesis and study of derivatives based on this core structure are a direct application of chemical principles to address critical health problems. nih.govnih.gov This line of research exemplifies the modern drug discovery paradigm, which integrates organic synthesis, computational modeling, and biological evaluation to develop new medicines. The exploration of SAR for this class of compounds contributes valuable knowledge to the design of future drugs with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.